Reported Biological Activity vs. Closest Structural Analogs is Unverified
A BindingDB entry (BDBM50234074), mapped to CHEMBL4070633 and US9701664, reports an IC50 of 2.80 nM for inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells [1]. However, the canonical SMILES associated with this entry differs from the target compound, indicating a potential database error [1]. Other activities (IC50: 23 nM, 68 nM, 82 nM, 417 nM) are also linked to the same uncertain structure entry. No direct comparator data is available for the true target compound.
| Evidence Dimension | HSF1 Pathway Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 nM (disputed structure match) [1] |
| Comparator Or Baseline | No verified comparator data available for the correct compound structure. |
| Quantified Difference | Not calculable due to structural identity uncertainty. |
| Conditions | Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells, assessed as reduction in HSP72 induction after 1 hr preincubation [1]. |
Why This Matters
If the structural assignment is ever corrected, this would be a high-potency starting point, but currently renders the compound non-selectable based on this data.
- [1] BindingDB. BDBM50234074. CHEMBL4070633::US9701664, Example 39. Activity Data: IC50 2.80 nM. View Source
